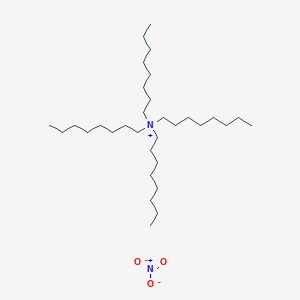
Tetraoctylammonium nitrate
Vue d'ensemble
Description
Tetraoctylammonium nitrate is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₆CH₂]₄N(NO₃). It is primarily used as an ionophore or recognition element in potentiometric sensors . This compound is known for its ability to form stable complexes with various ions, making it valuable in analytical chemistry and sensor applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraoctylammonium nitrate can be synthesized through the reaction of tetraoctylammonium bromide with silver nitrate in an aqueous solution. The reaction proceeds as follows: [ \text{[CH₃(CH₂)₆CH₂]₄NBr} + \text{AgNO₃} \rightarrow \text{[CH₃(CH₂)₆CH₂]₄NNO₃} + \text{AgBr} ] The reaction mixture is stirred at room temperature until the precipitation of silver bromide is complete. The resulting this compound is then filtered and purified .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves recrystallization and drying to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound is relatively stable and does not readily undergo reduction under normal conditions.
Substitution: this compound can participate in substitution reactions, where the nitrate ion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various anions like chloride, bromide, or sulfate can be used in substitution reactions.
Major Products Formed:
Oxidation: The major products depend on the specific oxidizing agent used.
Applications De Recherche Scientifique
Tetraoctylammonium nitrate has a wide range of applications in scientific research:
Biology: The compound is employed in the development of biosensors for monitoring biological processes and detecting biomolecules.
Medicine: this compound is used in drug delivery systems and as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action of tetraoctylammonium nitrate involves its ability to form stable complexes with ions. As an ionophore, it facilitates the selective transport of ions across membranes, which is crucial in potentiometric sensors. The molecular targets include various ions, and the pathways involved are related to ion recognition and transport .
Comparaison Avec Des Composés Similaires
- Tetraoctylammonium bromide
- Tridodecylmethylammonium nitrate
- Nitrate ionophore VI
Comparison: Tetraoctylammonium nitrate is unique due to its specific ionophore properties, which make it highly effective in potentiometric sensors. Compared to tetraoctylammonium bromide, the nitrate form offers different reactivity and solubility characteristics. Tridodecylmethylammonium nitrate and nitrate ionophore VI are similar in their ionophore functions but differ in their molecular structures and specific applications .
Propriétés
IUPAC Name |
tetraoctylazanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.NO3/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3)4/h5-32H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKPBXGJMKYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585007 | |
| Record name | N,N,N-Trioctyloctan-1-aminium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33734-52-0 | |
| Record name | N,N,N-Trioctyloctan-1-aminium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


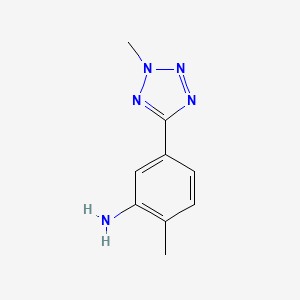
![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)

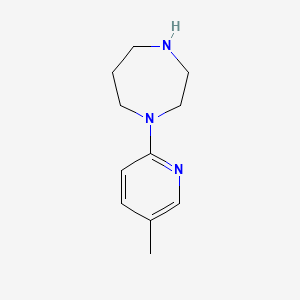


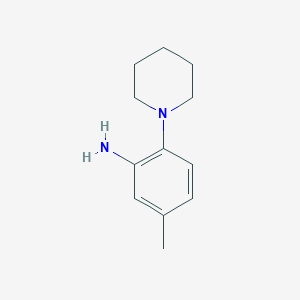

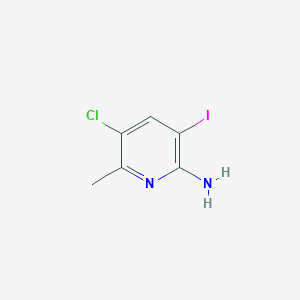

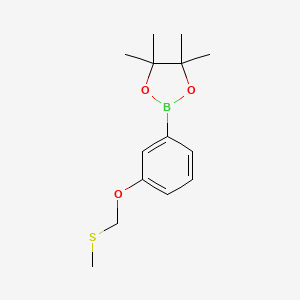
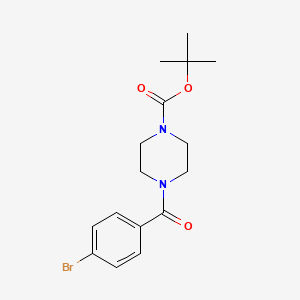
![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)

